Aminoethanethiol

Description

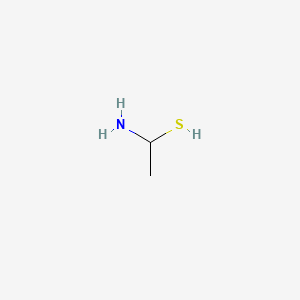

Aminoethanethiol (AET), also known as 2-mercaptoethylamine or cysteamine, is an aminothiol compound with the molecular formula C₂H₇NS. It is endogenously synthesized during coenzyme A metabolism via pantetheine cleavage . AET is notable for its dual functional groups: a thiol (-SH) and an amine (-NH₂), enabling diverse reactivity in organic synthesis, biomedical applications, and environmental remediation. Key applications include:

- Drug synthesis: Used in disulfide bond formation and thiolation reactions (e.g., synthesis of 1,4-thiazines and disulfide-functionalized enaminones) .

- Biomedical uses: Exhibits antiviral, antioxidant, and neuroprotective properties .

- Environmental remediation: Enhances adsorption efficiency of cellulose for dyes and heavy metals .

- Material science: Serves as a linker in biosensors and polymer synthesis .

Propriétés

Numéro CAS |

43489-04-9 |

|---|---|

Formule moléculaire |

C2H7NS |

Poids moléculaire |

77.15 g/mol |

Nom IUPAC |

1-aminoethanethiol |

InChI |

InChI=1S/C2H7NS/c1-2(3)4/h2,4H,3H2,1H3 |

Clé InChI |

ZQXIMYREBUZLPM-UHFFFAOYSA-N |

SMILES canonique |

CC(N)S |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of α-Mercaptothiazoline

The process begins with ethanolamine and sulfuric acid to form 2-aminoethyl sulfate . This intermediate reacts with carbon disulfide (CS₂) in an alkaline solution (e.g., NaOH or KOH) to cyclize into α-mercaptothiazoline . Key conditions include:

Hydrolysis to Cysteamine Hydrochloride

α-Mercaptothiazoline undergoes alkaline hydrolysis with 5–40% NaOH/KOH solution (molar ratio 1:3–8) under distillation for 2–5 hours. Post-hydrolysis, HCl adjusts the pH to 1–3, precipitating cysteamine hydrochloride. The yield reaches 90% after recrystallization.

Advantages :

High-Pressure Acidolysis of 2-Mercaptothiazoline

Reaction Mechanism

2-Mercaptothiazoline reacts with concentrated HCl under 0.3 MPa pressure at elevated temperatures. The high-pressure environment accelerates the cleavage of the thiazoline ring, directly yielding cysteamine hydrochloride.

Optimized Conditions

Key Findings :

Chloroethylamine Route

Thiocarbonate Intermediate Formation

2-Chloroethylamine hydrochloride reacts with sodium thiocarbonate (Na₂CS₃) in water at 40–60°C. This nucleophilic substitution replaces chloride with a thiocarbonate group.

Acid Hydrolysis

The intermediate is treated with HCl at 70–85°C, releasing CS₂ and forming cysteamine hydrochloride.

Industrial Relevance :

Comparative Analysis of Methods

Emerging Trends and Environmental Considerations

Recent patents emphasize solvent-free synthesis (e.g., pressure-driven methods) and waste minimization through byproduct recycling. For instance, the high-pressure acidolysis method avoids organic solvents, aligning with green chemistry principles .

Analyse Des Réactions Chimiques

Aminoethanethiol undergoes various chemical reactions due to its amine and thiol groups:

Oxidation: It can be oxidized to form disulfides, such as cystamine, under mild oxidizing conditions.

Reduction: It can reduce disulfides back to thiols, making it

Comparaison Avec Des Composés Similaires

Chemical and Physical Properties

AET is compared with structurally related thiols and amines in Table 1.

Key Observations :

Key Observations :

Adsorption Efficiency in Environmental Remediation

AET-modified cellulose is compared with other adsorbents in Table 3.

Key Observations :

Key Observations :

Key Observations :

- AET’s dual functional groups simplify multi-step sensor functionalization compared to single-thiol linkers .

Q & A

Q. What are the standard laboratory methods for synthesizing and purifying aminoethanethiol?

this compound (CAS 60-23-1) is typically synthesized via nucleophilic substitution or reduction of thiol-protected intermediates. For example, recombinant protein expression systems (e.g., ubiquitin-aminoethanethiol fusions) use enzymatic cleavage to release the free thiol, achieving yields of ~7–8 mg/L . Purification often involves affinity chromatography under inert atmospheres to prevent oxidation. Analytical validation via ESI-MS ensures correct molecular weight (e.g., observed mass 8567.7 Da vs. expected 8568.15 Da) .

Q. How can researchers mitigate degradation of this compound during storage?

this compound is prone to oxidation and dimerization. Storage recommendations include:

- Maintaining solutions at ≤−20°C under nitrogen or argon.

- Adding stabilizing agents (e.g., EDTA) to chelate metal catalysts.

- Regular purity checks via HPLC or NMR to detect disulfide formation .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- ESI-MS : Validates molecular weight (e.g., error margin ±1.3 Da) .

- FTIR : Identifies S-H stretching (2550–2600 cm⁻¹) and N-H bending (1600–1640 cm⁻¹).

- NMR : ¹H NMR resolves amine (δ 1.5–2.5 ppm) and thiol (δ 1.3–1.7 ppm) protons.

- HPLC : Reverse-phase columns with UV detection at 210 nm monitor purity .

Advanced Research Questions

Q. How does this compound modulate protein stability in urea-induced unfolding studies?

this compound forms self-assembled monolayers (SAMs) on gold surfaces, enabling surface plasmon resonance (SPR) studies of protein unfolding. For example, urea-induced denaturation of cytochrome c on SAMs revealed cooperative unfolding transitions, with thermodynamic parameters (ΔG, m-values) calculated using SPR angle shifts . Control experiments with this compound SAMs confirm baseline stability under urea exposure .

Q. What experimental strategies resolve contradictions in thermodynamic data for this compound derivatives?

Vapor pressure discrepancies in dialkyl aminoethanethiols (e.g., diethyl vs. dimethyl derivatives) are addressed using complementary methods:

Q. How can this compound be applied in enzyme activity assays for 2-aminoethanethiol dioxygenase (ADO)?

ADO catalyzes cysteamine oxidation to hypotaurine. Methodological approaches include:

- Oxygen consumption assays : Polarographic detection of O₂ uptake using Clark-type electrodes.

- Hypotaurine quantification : Post-reaction derivatization with dansyl chloride followed by HPLC-fluorescence detection.

- Inhibitor screening : Competitive assays with this compound analogs (e.g., WR-1065) to study active-site binding .

Methodological Considerations

- Data reproducibility : Document reaction conditions (e.g., inert atmosphere, pH) and validation steps (e.g., triplicate ESI-MS runs) .

- Conflict resolution : Use orthogonal techniques (e.g., SPR + DSC) to validate contentious data .

- Safety protocols : Follow ECHA guidelines for handling thiols, including fume hood use and disposal via neutralization (e.g., H₂O₂ oxidation) .

For further experimental protocols, consult peer-reviewed methodologies in X-ray Struct. Anal. Online and Reviews in Analytical Chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.